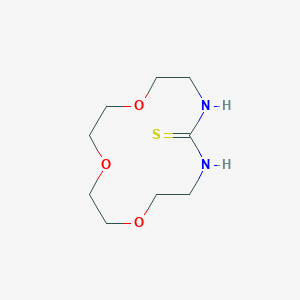![molecular formula C18H16N2S4 B188302 Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- CAS No. 130537-88-1](/img/structure/B188302.png)
Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-, also known as BTBT, is a heterocyclic organic compound that has been widely studied for its potential applications in various scientific research fields. It is a sulfur-containing compound that is commonly used as a building block in the synthesis of other organic compounds. In
Wirkmechanismus
The mechanism of action of Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- is not fully understood, but it is believed to act as a π-conjugated system with electron-donating and electron-withdrawing properties. It has been found to exhibit good charge transport properties and has been used as an electron-transporting material in organic electronic devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-. However, it has been found to be non-toxic and non-carcinogenic in animal studies. It has also been found to exhibit low toxicity in aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- in lab experiments is its versatility as a building block in the synthesis of other organic compounds. It has also been found to exhibit good charge transport properties, making it useful in electronic devices. However, one limitation is its limited solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-. One area of research is the development of new synthesis methods for Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- and its derivatives. Another area of research is the exploration of its potential applications in other scientific research fields, such as biomedicine and energy storage. Additionally, further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- can be achieved through a variety of methods, including the reaction of 2-mercaptobenzothiazole with 1,4-dibromobutane in the presence of a base, such as potassium carbonate, or the reaction of 2-mercaptobenzothiazole with 1,4-dichlorobutane in the presence of a base and a solvent, such as dimethylformamide. Other methods include the reaction of 2-mercaptobenzothiazole with 1,4-diiodobutane or the reaction of 2-mercaptobenzothiazole with 1,4-dibromo-2-butene.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- has been found to have potential applications in various scientific research fields, including organic electronics, optoelectronics, and photovoltaics. It has been used as a building block in the synthesis of organic semiconductors for use in electronic devices, such as organic field-effect transistors and organic light-emitting diodes. Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- has also been used in the synthesis of organic photovoltaic materials for use in solar cells.
Eigenschaften
CAS-Nummer |
130537-88-1 |
|---|---|
Produktname |
Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- |
Molekularformel |
C18H16N2S4 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
2-[4-(1,3-benzothiazol-2-ylsulfanyl)butylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N2S4/c1-3-9-15-13(7-1)19-17(23-15)21-11-5-6-12-22-18-20-14-8-2-4-10-16(14)24-18/h1-4,7-10H,5-6,11-12H2 |
InChI-Schlüssel |
IBGOKHZTPKJQAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCCSC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCCSC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
